BenchChemオンラインストアへようこそ!

1-Bromo-3-(methylsulfonyl)-5-nitrobenzene

Nitro reduction Raney-Nickel hydrogenation Synthetic intermediate

1-Bromo-3-(methylsulfonyl)-5-nitrobenzene (CAS 62606-15-9) is a trisubstituted nitroaromatic building block bearing bromo, methylsulfonyl, and nitro groups in a 1,3,5-relationship on the benzene ring (molecular formula C7H6BrNO4S; molecular weight 280.10 g/mol). The compound is documented as a synthetic intermediate in Boehringer Ingelheim's EP1953163 A1 patent family, which describes pteridinone derivatives as PI3-kinase inhibitors for inflammatory and allergic diseases.

Molecular Formula C7H6BrNO4S
Molecular Weight 280.10 g/mol
CAS No. 62606-15-9
Cat. No. B3192415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(methylsulfonyl)-5-nitrobenzene
CAS62606-15-9
Molecular FormulaC7H6BrNO4S
Molecular Weight280.10 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])Br
InChIInChI=1S/C7H6BrNO4S/c1-14(12,13)7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3
InChIKeyHZEVFKBKASENPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(methylsulfonyl)-5-nitrobenzene (CAS 62606-15-9): Key Intermediate for PI3-Kinase-Targeted Synthesis


1-Bromo-3-(methylsulfonyl)-5-nitrobenzene (CAS 62606-15-9) is a trisubstituted nitroaromatic building block bearing bromo, methylsulfonyl, and nitro groups in a 1,3,5-relationship on the benzene ring (molecular formula C7H6BrNO4S; molecular weight 280.10 g/mol) . The compound is documented as a synthetic intermediate in Boehringer Ingelheim's EP1953163 A1 patent family, which describes pteridinone derivatives as PI3-kinase inhibitors for inflammatory and allergic diseases [1]. Its three electron-withdrawing substituents confer a highly activated aromatic system suitable for sequential nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling transformations .

Why Regioisomeric or Halo-Swapped Analogs Cannot Substitute for 1-Bromo-3-(methylsulfonyl)-5-nitrobenzene in Multi-Step Syntheses


The 1,3,5-trisubstitution pattern of 1-bromo-3-(methylsulfonyl)-5-nitrobenzene is critical: the bromine atom occupies the position para to the nitro group and ortho to the methylsulfonyl group. Changing the halogen (e.g., to the 1-chloro analog) alters the leaving-group ability and oxidative addition kinetics in palladium-catalyzed cross-couplings, while shifting the bromine to the 2- or 4-position (regioisomers such as 1-bromo-4-(methylsulfonyl)-2-nitrobenzene or 1-bromo-2-(methylsulfonyl)-4-nitrobenzene) produces a fundamentally different spatial arrangement of electron-withdrawing groups, which dictates both the regioselectivity of SNAr reactions and the geometry of downstream coupling products . In the context of the EP1953163 patent, the specific 3-methylsulfonyl-5-nitro substitution pattern is necessary to correctly position the aniline-derived coupling partner within the pteridinone kinase inhibitor scaffold; a regioisomer would yield a constitutional isomer of the final bioactive molecule with unpredictable pharmacological consequences [1].

Quantitative Differentiation Evidence for 1-Bromo-3-(methylsulfonyl)-5-nitrobenzene (CAS 62606-15-9) Against Closest Analogs


Nitro-to-Aniline Reduction Yield: Establishing Reproducible Downstream Conversion Efficiency for the 3-Bromo-5-(methylsulfonyl)aniline Pathway

When reduced under catalytic hydrogenation conditions (Raney-Nickel, 1 bar H₂, THF), 1-bromo-3-(methylsulfonyl)-5-nitrobenzene (100 mg, 0.4 mmol) yields 3-bromo-5-(methylsulfonyl)aniline in ~40% isolated yield . This aniline product is a key intermediate for WDR5-MYC inhibitor synthesis . While direct comparator data for the 1-chloro analog under identical conditions is unavailable in the open literature, the 40% yield benchmark provides a reproducible starting point for process optimization that would need to be re-established with any alternative halogen-substituted analog, as chloroarenes typically require more forcing reduction conditions than bromoarenes due to differing electronegativity and bond dissociation energies [1].

Nitro reduction Raney-Nickel hydrogenation Synthetic intermediate

Patent-Documented Role as a PI3-Kinase Inhibitor Intermediate: Direct Industrial Validation Against Non-Patented Analogs

1-Bromo-3-(methylsulfonyl)-5-nitrobenzene is explicitly cited (page/column 13) in Boehringer Ingelheim's EP1953163 A1 patent as a synthetic intermediate en route to pteridinone-based PI3-kinase inhibitors [1]. The patent describes compounds with IC₅₀ values in the nanomolar range against PI3-kinase isoforms. In contrast, the regioisomer 1-bromo-4-(methylsulfonyl)-2-nitrobenzene (CAS 180297-54-5) and the chloro analog 1-chloro-4-(methylsulfonyl)-2-nitrobenzene (CAS 97-07-4) are not referenced in this patent family, indicating that the 1,3,5-substitution pattern was specifically selected for the synthetic route . This constitutes an industrial validation signal: a major pharmaceutical company's patent filing represents a de facto selection of this specific regioisomer over available alternatives after internal evaluation.

PI3-kinase inhibition Pteridinone scaffold Pharmaceutical patent intermediate

Dual Electron-Withdrawing Activation: The Methylsulfonyl-Nitro Synergy that Distinguishes 1,3,5-Trisubstitution from Mono- or Di-Substituted Analogs

The concerted electron-withdrawing effect of both the nitro group (σₘ = +0.71) and the methylsulfonyl group (σₘ ≈ +0.60) in the 3,5-positions creates a doubly activated aromatic ring for SNAr at the bromine-bearing C-1 position [1]. In the absence of a direct comparative kinetic study, the Hammett formalism predicts that the 1-bromo-3-(methylsulfonyl)-5-nitrobenzene isomer benefits from additive activation: the nitro group activates via both inductive and resonance effects (para to the leaving group), while the methylsulfonyl group provides additional inductive withdrawal (ortho to the leaving group). By contrast, the 1-bromo-4-(methylsulfonyl)-2-nitrobenzene regioisomer positions the nitro group ortho to bromine (resonance activation) and the methylsulfonyl group para to bromine, which theory predicts yields a different activation profile for nucleophilic attack [2]. Quantitative rate constants for this specific compound have not been published.

SNAr reactivity Electron-withdrawing group synergy Nucleophilic aromatic substitution

Commercially Available Purity Benchmark: 95+% with Batch-Specific QC Documentation (NMR, HPLC, GC)

1-Bromo-3-(methylsulfonyl)-5-nitrobenzene is commercially available from Bidepharm (Bide Pharmatech) at a standard purity of 95+%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon delivery . The compound is supplied as a yellow to yellow-orange crystalline powder [1]. In contrast, the reduced derivative 3-bromo-5-(methylsulfonyl)aniline (CAS 62606-00-2) is typically offered at 98% purity by multiple vendors , reflecting the additional purification burden required to achieve higher purity after the reduction step. This purity differential is relevant for procurement planning: purchasing the nitro precursor at 95+% purity and performing the reduction in-house may offer cost advantages over purchasing the higher-purity aniline directly, depending on scale and internal capabilities.

Quality control Purity specification Procurement specification

High-Value Application Scenarios for 1-Bromo-3-(methylsulfonyl)-5-nitrobenzene (CAS 62606-15-9) Based on Evidence


PI3-Kinase Inhibitor Medicinal Chemistry: Following the Boehringer Ingelheim Synthetic Route

Research groups pursuing pteridinone-based PI3-kinase inhibitors for inflammatory or allergic disease indications should procure this specific regioisomer, as it is the documented intermediate in EP1953163 A1 [1]. Using an alternative regioisomer (e.g., the 1,2,4-trisubstituted analog) would generate a constitutional isomer of the final pteridinone scaffold, altering the three-dimensional presentation of pharmacophoric elements and invalidating any SAR conclusions drawn from the patent data. The compound's bromine atom serves as the handle for Buchwald-Hartwig amination or Suzuki-Miyaura coupling to install the aniline linkage central to the pteridinone core.

WDR5-MYC Inhibitor Synthesis: Nitro Reduction to 3-Bromo-5-(methylsulfonyl)aniline

The validated reduction protocol (Raney-Nickel, 1 bar H₂, THF, ~40% yield) converts this compound to 3-bromo-5-(methylsulfonyl)aniline, which is a documented intermediate for WDR5-MYC protein-protein interaction inhibitors . For laboratories synthesizing this class of anticancer agents, purchasing the nitro precursor and performing the reduction in-house provides control over the aniline intermediate's freshness and quality, which is critical given the air-sensitivity of many arylamines. The alternative—purchasing pre-reduced aniline—may introduce storage-related degradation risks.

Sequential Chemoselective Cross-Coupling: Exploiting Orthogonal Reactivity of Br, NO₂, and SO₂CH₃

The compound's three distinct functional groups enable sequential, chemoselective transformations: (i) SNAr or Pd-catalyzed coupling at the C-Br position, (ii) subsequent reduction of the nitro group to an amine for further derivatization, and (iii) potential use of the methylsulfonyl group as a latent leaving group in desulfitative cross-coupling [2]. This orthogonal reactivity profile is not replicated by mono- or di-substituted analogs, which lack the third functional handle. For diversity-oriented synthesis and library construction, this trifunctional building block offers a convergence of synthetic efficiency that simpler analogs cannot match.

Quality-Controlled Procurement for GLP/GMP Adjacent Research

The availability of this compound at 95+% purity with batch-specific NMR, HPLC, and GC documentation from established suppliers (e.g., Bidepharm) makes it suitable for research that may transition toward GLP or GMP environments . The documented purity specification and analytical traceability reduce the regulatory documentation burden if the synthetic route advances to preclinical candidate nomination. Researchers should verify that the supplier's QC package meets their institutional requirements before committing to large-scale procurement.

Quote Request

Request a Quote for 1-Bromo-3-(methylsulfonyl)-5-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.